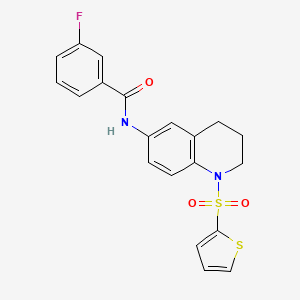

3-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

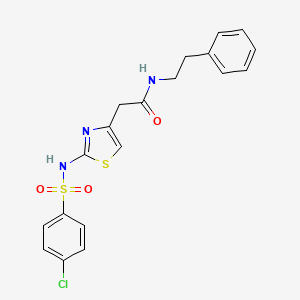

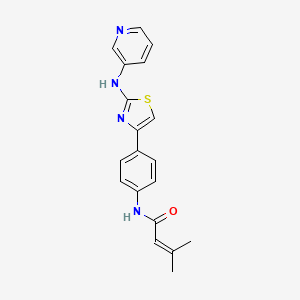

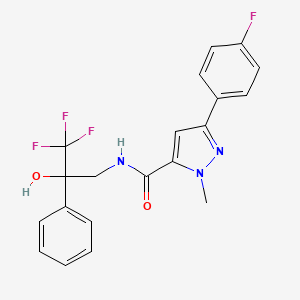

The compound “3-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a quinoline ring, a sulfonyl group, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and quinoline rings would contribute to the compound’s aromaticity, while the sulfonyl and amide groups would introduce polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and amide groups would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Potential Anti-HIV and CDK2 Inhibition

Fluorine-substituted compounds, including those with quinoline and thiophene structures, have been synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors. These compounds demonstrate significant activities, highlighting their potential applications in treating HIV and cancer through inhibition of critical cellular processes (Makki, Abdel-Rahman, & Khan, 2014).

Antimicrobial Potency

Novel fluorine-containing compounds with heterocyclic systems like quinazolinone and thiazolidinone have shown potent antimicrobial properties. These findings suggest their utility in developing new antimicrobial agents, underscoring the importance of fluorine substitution in enhancing biological activity (Desai, Vaghani, & Shihora, 2013).

Anticancer and Chemoresistance Overcoming

Compounds structurally related to the query have been found to inhibit cancer cell growth and overcome chemoresistance. This is achieved through mechanisms such as inhibition of angiogenesis and efflux pump activity, offering insights into the development of new cancer therapies (Mudududdla et al., 2015).

Tubulin Polymerization Inhibition

Fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, featuring sulfur modifications, have shown to inhibit tubulin polymerization, a key process in cell division. These findings support the potential use of such compounds in cancer treatment by targeting microtubule formation in cancer cells (Řehulka et al., 2020).

Selective Receptor Ligand Activity

N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, structurally similar to the queried compound, have been synthesized and evaluated for their selectivity towards MT2 melatonin receptors. These compounds demonstrate significant selectivity, indicating their potential in developing treatments for sleep disorders and other conditions related to melatonin receptor activity (Mesangeau et al., 2011).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use. If it were being investigated as a potential drug, future research could involve optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name |

3-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDOBKCNOCOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide](/img/structure/B2818071.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2818074.png)

![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)

![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)

![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)